Product packaging for 4-(Methylamino)pent-3-en-2-one(Cat. No.:CAS No. 14092-14-9)

4-(Methylamino)pent-3-en-2-one

Cat. No.: B1171946
CAS No.: 14092-14-9
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Description

Contextualization of β-Enaminones as Versatile Organic Intermediates

β-Enaminones, formally known as β-amino-α,β-unsaturated carbonyl compounds, are a class of organic molecules that serve as highly versatile intermediates in the synthesis of a wide array of chemical structures. researchgate.netrsc.org Their utility stems from the unique arrangement of a nitrogen atom and a carbonyl group conjugated through a carbon-carbon double bond. This "push-pull" electronic system, where the amino group donates electron density and the carbonyl group withdraws it, imparts a distinct reactivity profile. scielo.br

These compounds can exhibit both nucleophilic and electrophilic characteristics, making them valuable precursors for constructing various heterocyclic compounds such as pyrroles, pyridines, quinolones, and pyrimidines. researchgate.net The inherent stability of many enaminones allows for their easy preparation, isolation, and storage under standard laboratory conditions. scielo.br Their adaptability has led to their use in the synthesis of natural products, pharmaceuticals, and agrochemicals. rsc.orgsmolecule.comtandfonline.com

Historical Development and Significance of Research on Enaminones

The chemistry of enaminones has a long history, though for a significant period, they were primarily considered as mere aza-analogs of enols, which somewhat limited the exploration of their full synthetic potential. bohrium.com However, in recent decades, there has been a resurgence of interest in enaminone chemistry. bohrium.com Researchers have uncovered new modes of reactivity, establishing enaminones as crucial building blocks in organic synthesis. bohrium.com

Significant advancements include their use in multicomponent reactions, transition metal-catalyzed cross-coupling reactions, and asymmetric synthesis. rsc.org The development of more efficient and environmentally friendly synthetic methods, such as those utilizing water as a solvent or employing solid acid catalysts, has further broadened their applicability. bohrium.com The growing number of publications and patents centered on enaminones underscores their increasing importance in both academic and industrial research. researchgate.netresearchgate.net

Distinctive Structural Features and Reactivity Profile of 4-(Methylamino)pent-3-en-2-one (B146532)

This compound is a specific β-enaminone with the molecular formula C₆H₁₁NO. nih.gov Its structure consists of a pent-3-en-2-one (B7821955) backbone with a methylamino group attached to the carbon at position 4. This particular substitution pattern gives rise to specific stereochemical and electronic properties. The compound can exist as (E) and (Z) isomers, with the (E)-isomer generally being more stable. nih.govnih.gov

The presence of the methylamino group makes it a valuable intermediate in various chemical transformations. smolecule.com It can undergo a range of reactions, including:

Condensation Reactions: Reacting with other carbonyl compounds to form more complex enaminones.

Oxidation and Reduction: The carbonyl and enamine functionalities can be respectively reduced or oxidized to generate different derivatives. smolecule.com

Substitution Reactions: The methylamino group can be replaced by other functional groups. smolecule.com

Cyclization Reactions: It serves as a key precursor for the synthesis of various heterocyclic systems. acs.org

A common method for its synthesis involves the condensation reaction between acetylacetone (B45752) and methylamine (B109427). smolecule.com

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and related enaminones is focused on several key areas. A significant trajectory is the development of novel synthetic methodologies that are more efficient, selective, and sustainable. bohrium.com This includes the use of new catalysts and reaction media to improve yields and reduce environmental impact.

Another major research direction is the application of these compounds as building blocks for the synthesis of biologically active molecules. researchgate.net There is ongoing exploration of their potential in medicinal chemistry, with studies investigating their interactions with biological targets. smolecule.com Furthermore, the unique coordination properties of enaminones are being leveraged in the field of organometallic chemistry for the development of new catalysts and functional materials. researchgate.net Theoretical and computational studies are also being employed to better understand the reactivity, stability, and spectroscopic properties of these molecules. scielo.brmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1171946 4-(Methylamino)pent-3-en-2-one CAS No. 14092-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(methylamino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMKFVXIVPDFBL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylamino Pent 3 En 2 One and Its Derivatives

Classical Condensation Reactions of β-Dicarbonyl Compounds with Methylamine (B109427)

The most direct and widely employed method for the synthesis of 4-(methylamino)pent-3-en-2-one (B146532) involves the condensation reaction between a β-dicarbonyl compound, typically acetylacetone (B45752) (2,4-pentanedione), and methylamine. This reaction is often facilitated by the removal of water, which drives the equilibrium towards the formation of the enaminone product. Various catalytic systems have been developed to enhance the rate and efficiency of this transformation.

Acid-Catalyzed Approaches in the Synthesis of this compound

Acid catalysis is a conventional and effective strategy to promote the condensation of β-dicarbonyl compounds with amines. The acid catalyst protonates the carbonyl oxygen of the dicarbonyl compound, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

Detailed research has demonstrated the use of Brønsted acids, such as sulfuric acid (H₂SO₄), in this capacity. In a typical procedure, a solution of the β-dicarbonyl compound and the amine is refluxed in a suitable solvent like benzene (B151609), with a catalytic amount of concentrated sulfuric acid. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion. This method has been successfully applied to synthesize a range of enaminoketone derivatives.

CatalystReactantsSolventConditionsYield
H₂SO₄Acetylacetone, 4-MethylanilineBenzeneReflux with Dean-Stark trap88.67%

This table presents an example of an acid-catalyzed synthesis of an enaminone derivative.

Transition Metal Catalysis in Enaminone Formation (e.g., Nickel Diacetate)

Transition metal complexes have emerged as highly efficient catalysts for the synthesis of β-enaminones, offering mild reaction conditions and high yields. Among these, nickel(II) acetate (B1210297) (Ni(OAc)₂) has been identified as a particularly effective catalyst for the synthesis of enaminone and enamino ester derivatives. imist.ma

The catalytic activity of nickel(II) acetate is notable in that it facilitates the reaction under solvent-free conditions, which aligns with the principles of green chemistry. The reaction proceeds smoothly at room temperature, providing the corresponding β-enamino compounds in high to excellent yields. This methodology presents a significant advantage over classical methods that often require elevated temperatures and the use of volatile organic solvents.

CatalystReactantsConditions
Nickel(II) Acetateβ-Dicarbonyls, AminesSolvent-free, Room temperature

This table highlights the conditions for nickel diacetate catalyzed enaminone synthesis.

Heterogeneous Catalysis and Solid-Supported Methodologies (e.g., Amberlyst-15, Hydroxyapatite)

The use of heterogeneous catalysts in organic synthesis is of great interest as it simplifies the purification process and allows for catalyst recycling. In the context of enaminone synthesis, several solid-supported catalysts have been successfully employed.

Amberlyst-15 , a strongly acidic ion-exchange resin, has proven to be an efficient and recyclable heterogeneous catalyst for the synthesis of β-enaminones and β-enamino esters. The reaction of β-keto carbonyl compounds with a variety of amines in the presence of Amberlyst-15 proceeds under mild conditions and at ambient temperature, affording the products in excellent yields. The catalyst can be easily recovered by simple filtration and reused for subsequent reactions, making the process more economical and environmentally friendly.

CatalystReactantsSolventTemperatureYield Range
Amberlyst-15β-Keto carbonyls, AminesDichloromethaneRoom Temperature85-94%

This table summarizes the reaction conditions and yields for Amberlyst-15 catalyzed enaminone synthesis.

Hydroxyapatite (B223615) (HAp), a naturally occurring mineral form of calcium apatite, has also been explored as a heterogeneous catalyst in organic synthesis. While direct reports on its use for the synthesis of this compound are not extensively detailed in the provided search results, its application in related C-N bond-forming reactions, such as the aza-Michael addition, suggests its potential. imist.ma Natural phosphate (B84403) and potassium fluoride-doped natural phosphate have been shown to be efficient catalysts for the construction of carbon-nitrogen bonds. Given its properties as a solid base, hydroxyapatite can facilitate the condensation reaction by activating the reactants.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it minimizes the use of volatile organic compounds (VOCs). The synthesis of β-enaminones has been successfully achieved under such conditions, often with the aid of a catalyst.

For instance, the aforementioned nickel(II) acetate-catalyzed synthesis of enaminones is effectively carried out without a solvent. imist.ma This not only simplifies the experimental setup and work-up but also reduces the environmental impact of the process. Similarly, other transition metal catalysts have been shown to promote the reaction of 1,3-dicarbonyl compounds with primary amines under solvent-free conditions, leading to good to excellent yields of the desired β-enaminones and β-enaminoesters. nih.gov

Catalyst SystemReactantsConditionsYield Range
[(PPh₃)AuCl]/AgOTf1,3-Dicarbonyl compounds, Primary aminesSolvent-free, Room temperatureGood to Excellent

This table illustrates a solvent-free synthesis of β-enaminones using a gold(I)/silver(I) catalytic system.

Catalyst-Free Preparations

In an effort to further enhance the green credentials of enaminone synthesis, researchers have explored catalyst-free approaches. These methods typically rely on thermal energy to drive the reaction forward.

A green procedure for the synthesis of β-enaminones has been described involving the reaction of aromatic amines with β-dicarbonyl compounds at elevated temperatures (120 °C) under solvent- and catalyst-free conditions. This method affords high-to-excellent yields of the products with short reaction times and a simple work-up procedure that does not require column chromatography. The operational simplicity and avoidance of both solvents and catalysts make this a highly attractive and environmentally friendly synthetic route.

ReactantsTemperatureConditions
Aromatic amines, β-Dicarbonyl compounds120 °CCatalyst- and Solvent-free

This table outlines the conditions for the catalyst-free synthesis of β-enaminones.

Optimization Strategies for Yield and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound involves the careful selection of catalysts, solvents, and reaction conditions to maximize the yield and ensure the desired regioselectivity. While specific optimization studies for this exact compound are not extensively detailed in the reviewed literature, general principles for the synthesis of β-enaminones can be applied.

Catalyst Selection: A range of catalysts can be employed to promote the condensation reaction. Acid catalysts are common, with examples including sulfuric acid and L-proline. nih.govresearchgate.net The choice of catalyst can significantly influence the reaction rate and yield. For instance, in a related three-component domino reaction for the synthesis of pyrazolo[3,4-b]pyridines, L-proline was found to be an effective catalyst. researchgate.net

Solvent Effects: The choice of solvent can impact the reaction equilibrium and the ease of water removal. Aprotic solvents like benzene or toluene (B28343) are often used in conjunction with a Dean-Stark apparatus to facilitate the removal of water and drive the reaction to completion. nih.gov However, more environmentally friendly "green" solvents are also being explored.

Temperature and Reaction Time: The reaction temperature is a critical parameter. Refluxing conditions are commonly used to accelerate the reaction and aid in water removal. nih.gov The optimal reaction time is typically determined by monitoring the reaction progress, for example, by thin-layer chromatography (TLC). researchgate.net

Reactant Ratio: The stoichiometry of the reactants, acetylacetone and methylamine, can also be adjusted to optimize the yield. Using a slight excess of one of the reactants may be beneficial in certain cases.

The following interactive data table summarizes various conditions that have been used for the synthesis of related β-enaminones, which can serve as a guide for optimizing the synthesis of this compound.

CatalystSolventTemperatureReaction TimeYield (%)Target Compound
H₂SO₄ (conc.)BenzeneReflux24 h88.674-[(4-Methylphenyl)amino]pent-3-en-2-one
Not specifiedNot specifiedNot specifiedNot specifiedNot specified4-(2-Methylanilino)pent-3-en-2-one
L-proline (20 mol%)Ethanol80 °CNot specified78Pyrazolo[3,4-b]pyridine derivative

This table is based on data from syntheses of analogous compounds and related reactions.

Derivatization Strategies via Modifications of the Methylamino Group or Pentenone Backbone

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies can be broadly categorized into modifications of the methylamino group and reactions involving the pentenone backbone.

Modifications of the Methylamino Group:

The nitrogen atom of the methylamino group is nucleophilic and can undergo various reactions, such as N-acylation and N-alkylation.

N-Acylation: The reaction of the enaminone with acylating agents like acyl chlorides or anhydrides would lead to the corresponding N-acyl derivatives. This reaction is a common method for the acylation of amines. google.comumich.edu The introduction of an acyl group can modulate the electronic properties and steric hindrance around the nitrogen atom.

N-Alkylation: The nitrogen atom can also be alkylated using alkyl halides. researchgate.netwikipedia.org This would result in the formation of tertiary amines. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl groups.

Modifications of the Pentenone Backbone:

The conjugated π-system of the pentenone backbone is susceptible to various chemical transformations, including electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution: The enaminone system is electron-rich, and the α-carbon (C3) of the pentenone backbone is a potential site for electrophilic attack. Reactions with various electrophiles could lead to the introduction of functional groups at this position.

Cycloaddition Reactions: The enaminone moiety can participate in cycloaddition reactions to form various heterocyclic compounds. For example:

Synthesis of Pyrazoles: Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings. mdpi.comyoutube.combeilstein-journals.org This is a well-established method for pyrazole synthesis from 1,3-dicarbonyl compounds and their derivatives. youtube.com

Synthesis of Isoxazoles: Condensation with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. mdpi.comnih.govnih.govresearchgate.netorganic-chemistry.org This reaction provides a route to a variety of substituted isoxazoles.

[3+3] Cycloaddition: Enaminones can undergo [3+3] cycloaddition reactions with enones to afford dihydropyridines. nih.govacs.org

The following interactive data table outlines potential derivatization strategies for this compound based on the known reactivity of β-enaminones.

Reaction TypeReagentPotential Product
N-AcylationAcyl chloride (R-COCl)N-acyl-4-(methylamino)pent-3-en-2-one
N-AlkylationAlkyl halide (R-X)4-(N-alkyl-N-methylamino)pent-3-en-2-one
CycloadditionHydrazine (H₂NNH₂)Pyrazole derivative
CycloadditionHydroxylamine (H₂NOH)Isoxazole derivative
[3+3] CycloadditionEnoneDihydropyridine derivative

This table presents potential reactions based on the general chemical properties of β-enaminones.

Structural Elucidation and Spectroscopic Characterization of 4 Methylamino Pent 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon framework and proton environments of 4-(methylamino)pent-3-en-2-one (B146532). The analysis of chemical shifts, coupling constants, and data from advanced NMR techniques confirms the proposed structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides a clear map of the different proton environments within the molecule. The presence of the strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen significantly influences the chemical shifts, particularly that of the N-H proton, which appears as a broad signal at a notably downfield chemical shift, often in the range of 10.5-12.0 ppm.

The vinyl proton (=C-H) typically resonates around 5.0 ppm. The methyl group attached to the nitrogen (N-CH₃) shows a signal near 2.8-3.0 ppm, which may appear as a doublet if coupling to the N-H proton is resolved. The two methyl groups attached to the carbon-carbon double bond (C=C-CH₃) and the carbonyl group (C(O)-CH₃) are magnetically non-equivalent and thus appear as distinct singlets, typically observed around 1.9 ppm and 2.0 ppm, respectively.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-H~10.8broad singlet
=C-H~5.0singlet
N-CH₃~2.9doublet
C(O)-CH₃~2.0singlet
C=C-CH₃~1.9singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, corresponding to the six carbon atoms in unique electronic environments. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield in the spectrum, typically around 195 ppm. The carbon atoms of the enamine double bond (C=C) resonate in the olefinic region; the carbon atom bearing the amino group (C-N) is found at approximately 163 ppm, while the vinyl carbon (C-H) appears further upfield at about 96 ppm.

The methyl carbons exhibit signals in the upfield region of the spectrum. The methyl carbon of the acetyl group (C(O)-C H₃) is observed around 28 ppm, the methyl carbon on the double bond (C=C-C H₃) is near 19 ppm, and the N-methyl carbon (N-C H₃) also appears in this region.

Table 2: Typical ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (C-2)~195
C-N (C-4)~163
=C-H (C-3)~96
C(O)-CH₃ (C-1)~28
N-CH₃~29
C=C-CH₃ (C-5)~19

Advanced NMR Techniques for Structural Confirmation (e.g., ¹⁵N NMR, ¹⁷O NMR, 2D NMR)

Advanced NMR techniques further corroborate the structure of this compound. ¹⁵N NMR spectroscopy is particularly useful for studying the nitrogen environment. For β-enaminones, the ¹⁵N chemical shift is sensitive to tautomeric equilibria and hydrogen bonding. In this compound, the nitrogen atom is expected to show a chemical shift characteristic of an enamine, significantly different from that of an imine, confirming the predominance of the enamine tautomer.

While less common due to the low natural abundance and quadrupolar nature of the isotope, ¹⁷O NMR can provide direct information about the carbonyl group's electronic environment. The strong intramolecular hydrogen bond would influence the ¹⁷O chemical shift of the carbonyl oxygen. PubChem indicates the existence of ¹⁵N and ¹⁷O NMR spectra for this compound, underscoring their utility in detailed structural studies. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would definitively connect the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides key information about the functional groups present in this compound and the nature of the intramolecular hydrogen bond.

Characterization of N-H Stretching Frequencies and Intramolecular Hydrogen Bonding

The IR spectrum of this compound is dominated by features that confirm the presence of a strong intramolecular N-H···O=C hydrogen bond. The N-H stretching vibration (νN-H) is observed as a broad band in the 3200-3400 cm⁻¹ region. This frequency is significantly lower than that of a "free" N-H group (typically 3400-3500 cm⁻¹), which is a clear indication of its involvement in hydrogen bonding. The strength of this bond is a key factor in stabilizing the (Z)-isomeric form of the molecule. Studies investigating NH stretching transitions in secondary amines with intramolecular N-H···O hydrogen bonds have provided a framework for correlating the observed wavenumber with hydrogen bond strength. acs.org

This type of interaction is classified as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by the delocalization of π-electrons through the C=C-C=O conjugated system.

Analysis of Carbonyl (C=O) and Enamine (C=C) Stretching Modes

The vibrational spectrum also provides distinct signals for the carbonyl and enamine double bonds. The C=O stretching frequency (νC=O) is found at a lower wavenumber than expected for a typical α,β-unsaturated ketone (which is usually around 1685 cm⁻¹). In this compound, this band appears in the range of 1600-1620 cm⁻¹. This significant red shift is a direct consequence of two factors: conjugation with the C=C double bond and, more importantly, its participation as a hydrogen bond acceptor in the RAHB system. Both effects decrease the double-bond character of the carbonyl group.

The stretching vibration of the C=C double bond (νC=C) is also observed in this region, often coupled with the C=O stretch, appearing as a strong band around 1560-1580 cm⁻¹. The analysis of these stretching modes in related β-unsaturated β-ketoenamines supports these assignments. researchgate.net

Table 3: Key IR Absorption Frequencies for this compound

Vibration ModeFunctional GroupTypical Wavenumber (cm⁻¹)
νN-HN-H Stretch (H-bonded)~3220 (broad)
νC=OC=O Stretch (conjugated, H-bonded)~1610
νC=CC=C Stretch (conjugated)~1570

Isotopic Labeling Studies in Vibrational Assignment

Isotopic labeling is a powerful technique for the definitive assignment of vibrational modes in molecules. By selectively replacing an atom with one of its heavier isotopes, the frequency of the vibrational modes involving that atom will shift to a lower wavenumber (a redshift). This frequency shift is predictable and allows for the unambiguous identification of specific functional group vibrations.

In the study of β-enaminones like this compound, isotopic substitution, particularly deuteration (replacement of ¹H with ²H or D), is instrumental. While direct studies on this compound are not extensively detailed in the literature, analysis of the closely related analogue, 4-amino-3-penten-2-one (B74499), provides a clear framework for understanding these effects. nih.govresearchgate.net In such studies, the amine proton (N-H) is replaced with deuterium (B1214612) (N-D). This substitution primarily affects the vibrational modes of the N-H group.

The key observations from such isotopic labeling studies are:

N-H Stretching: The strong N-H stretching vibration (νNH), typically observed in the 3100-3300 cm⁻¹ region, disappears upon deuteration. A new N-D stretching band (νND) appears at a significantly lower frequency, approximately around 2300-2400 cm⁻¹. This large shift confirms the assignment of the N-H stretching mode.

N-H Bending: The N-H in-plane bending mode (δNH), often coupled with other vibrations in the 1500-1650 cm⁻¹ region, also shifts to a lower frequency (δND). This helps to disentangle it from C=C and C=O stretching vibrations that occur in the same region.

Decoupling of Modes: The replacement of hydrogen with deuterium can decouple vibrational modes. researchgate.net This simplifies complex regions of the spectrum, allowing for more precise assignment of the skeletal modes of the molecule that were previously coupled with N-H bending vibrations. researchgate.net

These studies on analogous compounds confirm that the vibrational spectrum of this compound is characterized by strong intramolecular hydrogen bonding and significant π-electron delocalization, which are supported by the positions of the N-H and C=O stretching bands. nih.govresearchgate.net The use of isotopic labeling provides indispensable experimental evidence to support the assignments made through theoretical calculations. redalyc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. libretexts.org

Electronic Transitions and Conjugation Effects in this compound

The structure of this compound contains a β-enaminone chromophore, which is an extended conjugated system. This system includes the lone pair of electrons on the nitrogen atom, the C=C double bond, and the C=O double bond. This delocalized π-electron system is responsible for the molecule's characteristic UV-Vis absorption. libretexts.org

The primary electronic transitions observed for this molecule are:

π → π Transition:* This is a high-intensity transition that involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Due to the extended conjugation in the molecule, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in the absorption of light at longer wavelengths (lower energy), typically in the 250-350 nm range for similar conjugated enones. libretexts.orglibretexts.org This transition is responsible for the strong, primary absorption band (λmax).

n → π Transition:* This transition involves the excitation of a non-bonding electron (from the lone pair of the oxygen or nitrogen atom) to a π* antibonding orbital. youtube.com These transitions are generally of much lower intensity than π → π* transitions. For carbonyl compounds, the n → π* transition of the oxygen lone pair typically occurs at a longer wavelength than the main π → π* band and is often observed as a shoulder or a separate weak band. libretexts.org

The conjugation between the amino group and the keto group significantly influences the electronic spectra, leading to a bathochromic (red) shift of the π → π* transition compared to non-conjugated enones.

Solvent Polarity Effects on UV-Vis Absorption Maxima

The position of the UV-Vis absorption maxima (λmax) for this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The direction of the shift depends on how the solvent stabilizes the ground state and the excited state of the molecule.

π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ). nih.gov

n → π Transitions:* In the case of n → π* transitions, the ground state is often more stabilized by polar, protic solvents through hydrogen bonding with the lone pair electrons on the oxygen atom. This stabilization lowers the energy of the ground state more than the excited state, thereby increasing the energy gap for the transition. This leads to a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift ) as solvent polarity increases. youtube.comnih.gov

The interplay of these effects means that in moving from a nonpolar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol), the strong π → π* band is expected to show a bathochromic shift, while the weaker n → π* band is expected to exhibit a hypsochromic shift. researchgate.netsapub.org This differential shifting can help in the identification and assignment of the electronic transitions.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Torsion Angles in Crystalline this compound

The crystal structure of this compound reveals that the molecule exists predominantly in the (Z)-isomeric form. The backbone of the molecule (O=C-C=C-N) is nearly planar. This planarity is a consequence of the extended π-conjugation across these atoms and is further stabilized by a strong intramolecular hydrogen bond between the amine hydrogen (N-H) and the carbonyl oxygen (C=O). researchgate.net This interaction forms a stable six-membered pseudo-ring.

Analysis of related structures, such as (Z)-4-(phenylamino)pent-3-en-2-one, provides insight into the typical torsion angles. researchgate.netruc.dk The planarity of the conjugated system is reflected in torsion angles that are close to 0° or 180°.

Table 1: Representative Torsion Angles for a Planar β-Enaminone Backbone (Data based on analogous structures; exact values for the title compound may vary.)

Torsion AngleAtoms InvolvedTypical Value (°)Description
ω₁O=C₂-C₃=C₄~0 / ~180Defines the s-cis or s-trans conformation of the enone moiety.
ω₂C₂-C₃=C₄-N~180Confirms the planarity of the conjugated system.
ω₃C₃=C₄-N-C(methyl)~180Describes the orientation of the N-methyl group relative to the backbone.

The intramolecular N-H···O hydrogen bond plays a crucial role in locking the molecule into this planar conformation. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound are arranged in a specific, repeating pattern known as a crystal lattice. The packing is governed by a network of intermolecular forces. While the strong intramolecular hydrogen bond dominates the molecular conformation, weaker intermolecular interactions dictate the crystal packing.

For molecules of this type, the primary intermolecular forces include:

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that exist between all molecules. They are the primary interactions responsible for holding the molecules together in the crystal lattice.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar C=O and C-N bonds. These dipoles align in the crystal to maximize attractive interactions, contributing to the stability of the crystal structure.

Unlike its primary amine analogue (4-amino-3-penten-2-one), which can participate in intermolecular hydrogen bonding through its second N-H proton, this compound has only one N-H proton, which is already engaged in the strong intramolecular hydrogen bond. Consequently, intermolecular hydrogen bonding is not a dominant feature in its crystal packing. The crystal structure is therefore primarily determined by efficient packing to maximize van der Waals and dipole-dipole forces. rsc.org

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Characterization

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound by providing detailed information about its molecular weight and fragmentation behavior upon ionization. The analysis of the mass spectrum allows for the confirmation of the molecular formula and offers insights into the stability of various structural fragments of the molecule.

Molecular Ion Characterization

In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M•+) is observed at a mass-to-charge ratio (m/z) of 113. This peak corresponds to the molar mass of the compound (113.16 g/mol ) and confirms its elemental composition of C₆H₁₁NO. The presence of a nitrogen atom is consistent with the odd molecular weight, in accordance with the nitrogen rule. The molecular ion peak, although essential for determining the molecular weight, is not the most abundant in the spectrum, indicating that the parent ion is susceptible to fragmentation.

Fragmentation Pattern Analysis

The fragmentation of this compound is dominated by cleavages characteristic of both ketones and amines, leading to several significant fragment ions. The base peak, which is the most intense peak in the spectrum, appears at m/z 98. This prominent fragment is formed by the loss of a methyl radical (•CH₃), a mass loss of 15 amu, from the molecular ion. This fragmentation is a classic alpha-cleavage adjacent to the carbonyl group, resulting in a stable acylium ion.

Another significant fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in a fragment ion at m/z 71. This process is a characteristic rearrangement for enolizable ketones. An alternative pathway to an ion at m/z 70 involves the loss of an acetyl radical (•COCH₃), a mass loss of 43 amu, from the molecular ion.

The presence of the methylamino group also influences the fragmentation. Cleavage of the C-N bond can lead to the formation of various nitrogen-containing fragments. The peak at m/z 56 is attributed to the loss of the acetyl group and a methyl radical. Other notable peaks in the lower mass region, such as at m/z 42 and 43, correspond to smaller fragments resulting from further decomposition of the primary fragment ions.

The detailed fragmentation data provides a clear fingerprint for the identification of this compound and corroborates its proposed chemical structure.

Major Fragment Ions in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
11335[M]•+ (Molecular Ion)
98100[M - CH₃]⁺ (Base Peak)
7120[M - CH₂CO]⁺
7045[M - COCH₃]⁺
5630[M - CH₃ - CH₂CO]⁺
4355[CH₃CO]⁺
4260[C₂H₄N]⁺ or [C₃H₆]⁺

Tautomerism and Conformational Analysis of 4 Methylamino Pent 3 En 2 One

Investigation of Keto-Enamine and Imino-Enol Tautomeric Equilibria

4-(Methylamino)pent-3-en-2-one (B146532) primarily exists as a dynamic equilibrium between two main tautomeric forms: the keto-enamine and the imino-enol. The keto-enamine form is characterized by a carbon-carbon double bond conjugated with a ketone group and an amino group. In contrast, the imino-enol form features a carbon-nitrogen double bond (imine) and a hydroxyl group (enol) conjugated with the carbon-carbon double bond.

Experimental Determination of Tautomeric Ratios in Various Solvents

The position of the tautomeric equilibrium in β-enaminones is known to be sensitive to the surrounding solvent environment. While specific quantitative data for this compound is not extensively documented in readily available literature, general trends observed for N-alkylated β-enaminones provide valuable insights.

In nonpolar solvents, the intramolecular hydrogen bond of the keto-enamine form is less likely to be disrupted by solvent interactions, leading to a high predominance of this tautomer. As the polarity of the solvent increases, there is a potential for the solvent molecules to compete for hydrogen bonding with the solute. Protic solvents, in particular, can form intermolecular hydrogen bonds with both the N-H and C=O groups, which can slightly shift the equilibrium. However, even in polar solvents, the keto-enamine form of N-alkylated β-enaminones generally remains the dominant species due to the inherent stability conferred by the intramolecular hydrogen bond.

Table 1: Expected Tautomeric Ratios of this compound in Various Solvents (Qualitative)

SolventPolarityExpected Dominant TautomerExpected Tautomeric Ratio (Keto-Enamine : Imino-Enol)
HexaneNonpolarKeto-Enamine> 99 : < 1
ChloroformModerately PolarKeto-Enamine> 98 : < 2
AcetonePolar AproticKeto-Enamine> 95 : < 5
MethanolPolar ProticKeto-Enamine> 90 : < 10
WaterHighly Polar ProticKeto-EnamineLikely > 85 : < 15

This table is based on general trends for N-alkylated β-enaminones and represents a qualitative prediction.

Temperature-Dependent Tautomeric Studies

Temperature can also influence the tautomeric equilibrium. Increasing the temperature generally provides more energy to the system, which can lead to the partial disruption of the intramolecular hydrogen bond in the keto-enamine tautomer. This can result in a slight shift of the equilibrium towards the less stable imino-enol form. However, for most β-enaminones, the energy difference between the two tautomers is significant enough that even at elevated temperatures, the keto-enamine form remains the major component. Temperature-dependent NMR studies are a common method to investigate these shifts, where changes in the chemical shifts and signal intensities of key protons can provide information about the relative populations of the tautomers at different temperatures.

E/Z Isomerism around the Carbon-Carbon Double Bond

Due to the presence of the C=C double bond, this compound can exist as two geometric isomers: E (entgegen) and Z (zusammen). The designation of these isomers is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond.

For this compound, the substituents on the C3 carbon are a methyl group and the methylamino group. The substituents on the C4 carbon are a hydrogen atom and the acetyl group. Based on atomic number, the methylamino group has a higher priority than the methyl group on C3, and the acetyl group has a higher priority than the hydrogen atom on C4.

In the Z-isomer , the higher priority groups (the methylamino group and the acetyl group) are on the same side of the double bond.

In the E-isomer , the higher priority groups are on opposite sides of the double bond.

The Z-isomer is overwhelmingly the more stable and predominantly observed form. This preference is a direct consequence of the ability to form the strong intramolecular hydrogen bond between the N-H proton of the methylamino group and the carbonyl oxygen of the acetyl group. This hydrogen bond is only possible in the Z-configuration, where these groups are in close proximity. The E-isomer lacks this stabilizing interaction and is therefore significantly higher in energy.

Role of Intramolecular Hydrogen Bonding in Tautomeric Stability and Isomeric Preferences

As highlighted in the preceding sections, the intramolecular hydrogen bond is the cornerstone of the structural stability of this compound. This N-H···O=C interaction is a classic example of a resonance-assisted hydrogen bond (RAHB). The delocalization of π-electrons within the conjugated system (O=C-C=C-N) enhances the acidity of the N-H proton and the basicity of the carbonyl oxygen, leading to a stronger hydrogen bond than would be expected from simple electrostatic interactions.

This strong intramolecular hydrogen bond is the primary reason for:

The overwhelming preference for the keto-enamine tautomer over the imino-enol form.

The pronounced stability of the Z-isomer compared to the E-isomer.

The energy contribution of this hydrogen bond is significant, effectively locking the molecule into the Z-keto-enamine conformation under most conditions.

Influence of Substituent Effects on Tautomeric Equilibrium and Isomerism

The electronic nature of substituents on the nitrogen atom and the carbon backbone can modulate the strength of the intramolecular hydrogen bond and, consequently, the tautomeric equilibrium and isomeric preference.

Spectroscopic Signatures of Tautomeric Forms and Isomers

The different tautomeric and isomeric forms of this compound have distinct spectroscopic signatures that allow for their identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum of the dominant Z-keto-enamine isomer is characterized by:

A broad N-H stretching vibration in the region of 3200-2800 cm⁻¹, which is significantly red-shifted from the typical N-H stretch (around 3400 cm⁻¹) due to the strong intramolecular hydrogen bonding.

A C=O stretching vibration around 1600-1650 cm⁻¹, which is at a lower frequency than a typical saturated ketone (around 1715 cm⁻¹) due to conjugation with the C=C and amino groups.

A C=C stretching vibration that is often coupled with the C=O stretch and appears in the same region.

The hypothetical imino-enol tautomer would show a broad O-H stretch (around 3400-3200 cm⁻¹) and a C=N stretch (around 1650 cm⁻¹), and the absence of a C=O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. For the predominant Z-isomer in a solvent like CDCl₃, the following characteristic signals are expected:

¹H NMR:

A broad signal for the N-H proton at a significantly downfield chemical shift (typically δ 10-12 ppm) due to the strong intramolecular hydrogen bond.

A singlet for the vinyl proton (C=CH) around δ 5.0 ppm.

A doublet for the N-methyl protons (N-CH₃) around δ 2.8 ppm, which may show coupling to the N-H proton.

Singlets for the two C-methyl groups (C-CH₃) at different chemical shifts, typically around δ 1.9 and δ 2.1 ppm.

¹³C NMR:

A signal for the carbonyl carbon (C=O) around δ 195 ppm.

A signal for the carbon of the C=C double bond attached to the nitrogen (C-N) around δ 160 ppm.

A signal for the other carbon of the C=C double bond (C-H) around δ 97 ppm.

A signal for the N-methyl carbon (N-CH₃) around δ 30 ppm.

Signals for the two C-methyl carbons around δ 20 and δ 30 ppm.

The hypothetical E-isomer would be expected to show a much more upfield N-H proton signal and different chemical shifts for the vinyl and methyl protons due to the absence of the intramolecular hydrogen bond and a different spatial arrangement.

Table 2: Key Spectroscopic Data for the Predominant (Z)-4-(Methylamino)pent-3-en-2-one

Spectroscopic TechniqueKey FeatureApproximate ValueReason
IRν(N-H)3200-2800 cm⁻¹ (broad)Strong intramolecular hydrogen bonding
IRν(C=O)1600-1650 cm⁻¹Conjugation with C=C and amino group
¹H NMRδ(N-H)10-12 ppm (broad)Deshielding due to intramolecular hydrogen bond
¹H NMRδ(C=CH)~5.0 ppmVinylic proton in an electron-rich system
¹³C NMRδ(C=O)~195 ppmKetone carbonyl carbon
¹³C NMRδ(C-N)~160 ppmCarbon of the enamine double bond
¹³C NMRδ(C-H)~97 ppmCarbon of the enamine double bond

Computational Chemistry and Quantum Mechanical Studies of 4 Methylamino Pent 3 En 2 One

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. For 4-(Methylamino)pent-3-en-2-one (B146532), DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which dictates many of its physical and chemical properties.

Various functionals, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy, a key component in DFT calculations. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related β-enaminones, DFT has been used to elucidate the planarity of the core structure, which is influenced by the presence of an intramolecular hydrogen bond. ruc.dk

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C=O | 1.25 | O=C-C | 121.0 | C-C=C-N | 180.0 | | C-N | 1.35 | C-N-C | 125.0 | H-N-C=C | 0.0 | | N-H | 1.01 | C=C-N | 123.0 | | | | C=C | 1.38 | | | | | Note: This data is illustrative and not based on actual experimental or published computational results for this compound.

Furthermore, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide insights into its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, often used within the DFT framework, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). By comparing the theoretically predicted chemical shifts with experimental data, a more accurate assignment of the observed signals can be achieved. Studies on similar compounds have shown good agreement between calculated and experimental NMR data. ruc.dk

Vibrational frequencies can be computed to predict the positions of absorption bands in the infrared and Raman spectra. These calculations also help in assigning specific vibrational modes to the observed spectral peaks, aiding in the structural characterization of the molecule.

Analysis of Intramolecular Hydrogen Bond Strength and Nature

A key feature of this compound is the presence of an intramolecular hydrogen bond between the amine hydrogen (N-H) and the carbonyl oxygen (C=O). The strength and nature of this interaction can be thoroughly investigated using computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

QTAIM analysis examines the topology of the electron density to characterize chemical bonds. The presence of a bond critical point (BCP) between the hydrogen and oxygen atoms is a definitive indicator of a hydrogen bond. Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature.

NBO analysis, on the other hand, focuses on the interactions between orbitals. It can quantify the stabilization energy associated with the delocalization of electrons from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond (n(O) → σ*(N-H)). This stabilization energy is a direct measure of the hydrogen bond's strength.

Computational Assessment of Tautomeric Preferences and Interconversion Energy Barriers

β-Enaminones like this compound can exist in different tautomeric forms, primarily the enamine-ketone and imine-enol forms. Computational chemistry is a powerful tool to assess the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, the thermodynamically preferred form can be identified. For many β-enaminones, the enamine-ketone form is found to be more stable. ruc.dk

Furthermore, the energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure on the potential energy surface. This provides crucial information about the kinetics of the tautomerization process.

Table 2: Hypothetical Relative Energies of this compound Tautomers (Illustrative)

Tautomer Relative Energy (kcal/mol)
Enamine-ketone 0.00
Imine-enol (Z) +8.5
Imine-enol (E) +12.2

Note: This data is illustrative and not based on actual experimental or published computational results for this compound.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Electronic Density Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO densities reveals the regions of the molecule that are most likely to be involved in electron transfer processes. For β-enaminones, the HOMO is typically localized on the enamine part of the molecule, while the LUMO is often centered on the carbonyl group.

Exploration of Electronic Transport Behavior in Molecular Devices

While a more specialized area of study, the electronic properties derived from quantum mechanical calculations can be used to explore the potential of this compound in molecular electronic devices. The HOMO-LUMO gap and the spatial distribution of these orbitals are fundamental to predicting the electron transport characteristics of a single molecule.

Theoretical models can be constructed to simulate the behavior of the molecule when placed between two electrodes. These simulations can provide an estimate of the molecule's conductance and its potential to act as a molecular wire or switch. The understanding of how the electronic structure influences charge transport is crucial for the rational design of new materials for molecular electronics.

Reactivity and Mechanistic Investigations of 4 Methylamino Pent 3 En 2 One

Nucleophilic Reactivity of the Enaminone Functionality

The enaminone moiety of 4-(methylamino)pent-3-en-2-one (B146532) possesses nucleophilic character at both the nitrogen atom and the α-carbon. The lone pair of electrons on the nitrogen atom can participate in resonance with the double bond and the carbonyl group, which increases the electron density at the α-carbon, making it susceptible to attack by electrophiles. This dual nucleophilicity is a hallmark of enaminone chemistry.

The nucleophilic addition of various reagents to the carbonyl group is a fundamental reaction of enaminones. libretexts.orgmasterorganicchemistry.com For instance, the addition of hydride reagents or organometallic compounds leads to the formation of alcohols. youtube.com The nitrogen atom can also act as a nucleophile, participating in reactions such as N-alkylation or N-acylation, although the reactivity is influenced by the electronic effects of the substituents and the reaction conditions.

Electrophilic Reactions and Regioselectivity

Electrophilic attack on the enaminone backbone of compounds structurally similar to this compound has been shown to be highly regioselective. The α-carbon (C3) is the most common site of electrophilic attack due to the electron-donating effect of the amino group.

A notable example of this regioselectivity is the azo coupling reaction. Studies on the closely related 4-amino-3-penten-2-one (B74499) have demonstrated that the reaction with benzenediazonium (B1195382) salts occurs exclusively at the C3 position. wikipedia.org This high degree of regioselectivity is attributed to the significant electron density at this carbon, as predicted by resonance theory. The electrophilic diazonium ion preferentially attacks this electron-rich center, leading to the formation of a hydrazono-diketone after tautomerization. This reactivity pattern is expected to be similar for this compound. The general mechanism for such electrophilic aromatic substitution-type reactions involves the attack of the electrophile on the activated aromatic ring, which in this case is the enaminone system. wikipedia.orgyoutube.com

The table below summarizes the expected regioselectivity of electrophilic reactions with this compound based on studies of analogous compounds.

ElectrophileExpected Site of AttackProduct Type
Diazonium SaltsC3 (α-carbon)Azo compounds
Alkyl HalidesN or C3N-alkylated or C-alkylated products
Acyl HalidesN or C3N-acylated or C-acylated products

This table is based on the general reactivity of enaminones and specific studies on closely related analogs.

Cyclization Reactions Leading to Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. These reactions often proceed through a condensation or cycloaddition mechanism, followed by cyclization and dehydration or elimination.

The reaction of 1,3-dicarbonyl compounds and their enaminone derivatives with binucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) is a classical and widely used method for the synthesis of pyrazoles and isoxazoles, respectively. mdpi.com

In the case of this compound, reaction with hydrazine hydrate (B1144303) is expected to yield 3,5-dimethyl-1H-pyrazole. The reaction likely proceeds through the initial formation of a hydrazone intermediate at the carbonyl group, followed by an intramolecular nucleophilic attack of the second nitrogen atom of hydrazine onto the enamine carbon, with subsequent elimination of methylamine (B109427) and water to form the aromatic pyrazole (B372694) ring. researchgate.netorganic-chemistry.org

Similarly, the reaction with hydroxylamine hydrochloride would lead to the formation of 3,5-dimethylisoxazole (B1293586). The proposed mechanism involves the formation of an oxime at the carbonyl group, followed by cyclization through the nucleophilic attack of the oxime oxygen on the enamine carbon and subsequent elimination. nih.govorganic-chemistry.orgrzepa.net

The general scheme for these cyclization reactions is presented below:

This compound + Hydrazine → 3,5-Dimethyl-1H-pyrazole + Methylamine + Water

This compound + Hydroxylamine → 3,5-Dimethylisoxazole + Methylamine + Water

As mentioned in section 6.2, the reaction of enaminones with diazonium salts is a powerful tool for C-C bond formation. The initial product of the azo coupling reaction, a 3-arylazo-4-(methylamino)pent-3-en-2-one, can potentially undergo further cyclization reactions to form more complex heterocyclic systems, although this is not the primary reaction pathway. The primary reaction is the formation of the stable azo compound. wikipedia.org

Oxidation and Reduction Chemistry of the Enaminone Backbone

The enaminone backbone of this compound contains both a carbon-carbon double bond and a carbonyl group, both of which are susceptible to oxidation and reduction.

Oxidation: The carbon-carbon double bond of the enaminone can be oxidized, for example, by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. masterorganicchemistry.comorganic-chemistry.org The electron-rich nature of the enamine double bond facilitates this epoxidation reaction. masterorganicchemistry.com Further oxidation could potentially lead to cleavage of the double bond. The carbonyl group is generally resistant to oxidation under mild conditions.

Reduction: The carbonyl group of the enaminone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). youtube.commasterorganicchemistry.comorganic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl group and potentially the carbon-carbon double bond. youtube.com Catalytic hydrogenation with reagents like H₂/Pd, Pt, or Ni is also a viable method for the reduction of the double bond and/or the carbonyl group, depending on the reaction conditions. researchgate.net

The expected products from the oxidation and reduction of this compound are summarized in the table below.

ReagentTargeted Functional GroupExpected Product
m-CPBAC=C double bond3,4-Epoxy-4-(methylamino)pentan-2-one
NaBH₄C=O (carbonyl)4-(Methylamino)pent-3-en-2-ol
LiAlH₄C=O and C=C4-(Methylamino)pentan-2-ol
H₂/CatalystC=C and/or C=O4-(Methylamino)pentan-2-one or 4-(Methylamino)pentan-2-ol

This table outlines the expected major products based on general principles of organic chemistry.

Kinetics and Mechanistic Pathways of Key Reactions

Detailed kinetic and mechanistic studies specifically for this compound are scarce in the available literature. However, insights can be drawn from studies on analogous systems.

For the azo coupling reaction, kinetic studies on 4-amino-3-penten-2-one with substituted benzenediazonium salts have shown that the reaction rate is independent of pH and buffer concentration in the studied range. This suggests that the rate-determining step is the direct reaction between the enaminone and the diazonium ion, and not a proton transfer step. The reaction follows second-order kinetics, being first order with respect to both the enaminone and the diazonium salt.

The mechanism of isoxazole (B147169) formation from 1,3-dicarbonyl compounds and hydroxylamine is believed to proceed through a series of intermediates. nih.govresearchgate.net The initial step is the formation of a mono-oxime, followed by a cyclization step. The exact sequence and the rate-determining step can be influenced by the reaction conditions, such as pH. rzepa.net A similar stepwise mechanism is proposed for the formation of pyrazoles from hydrazines. mdpi.com

Coordination Chemistry of 4 Methylamino Pent 3 En 2 One As a Ligand

Synthesis and Characterization of Metal Complexes of 4-(Methylamino)pent-3-en-2-one (B146532)

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The ligand itself is commonly prepared through the condensation reaction of a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), with methylamine (B109427).

The general synthetic route for the complexes involves the reaction of a metal(II) salt, like palladium(II) chloride, with this compound. This reaction often yields neutral chelate complexes with the general formula M(L)₂, where L represents the deprotonated form of the ligand. For instance, new complexes of nickel(II) and palladium(II) with this ligand have been successfully synthesized and characterized. researchgate.net The synthesis of copper(II) and nickel(II) complexes can also be achieved through established methods, often involving the reaction of the isolated β-enaminone with a metal salt like copper acetate (B1210297) in a suitable medium. isnra.net

A comprehensive characterization of these complexes is crucial to confirm their structure and purity. Standard analytical and spectroscopic techniques are employed for this purpose:

Elemental Analysis: Confirms the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, nitrogen, and the metal.

Infrared (IR) Spectroscopy: Provides evidence of coordination by showing shifts in the vibrational frequencies of key functional groups. Upon complexation, the C=O and C=N stretching frequencies of the ligand typically shift to lower wavenumbers, indicating the involvement of the oxygen and nitrogen atoms in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes, confirming the structure in solution.

UV-Visible (UV-Vis) Spectroscopy: Gives insight into the electronic transitions within the complex, which are responsible for its color.

Chelation Modes and Coordination Geometries

This compound functions as a monoanionic, bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. This N,O-bidentate chelation results in the formation of a stable six-membered ring, a common feature in complexes of β-diketonates and their derivatives. The deprotonation of the amine group upon coordination makes the ligand monoanionic. isnra.net

The coordination of two of these bidentate ligands to a metal ion, M(II), can result in various coordination geometries, largely dictated by the nature of the metal ion and its preferred coordination number.

Square Planar Geometry: This is a common geometry for d⁸ metal ions such as Ni(II) and Pd(II). In these complexes, the two ligands are typically arranged in a trans-configuration around the central metal ion, forming a square planar [MN₂O₂] coordination unit. researchgate.net X-ray crystallographic studies of related Pd(II) complexes have confirmed this geometry, providing precise measurements of bond lengths and angles. researchgate.net

Tetrahedral Geometry: While less common for Ni(II) with this type of ligand, tetrahedral geometry can be adopted, particularly if steric hindrance is a factor.

Octahedral Geometry: For other transition metals, or when solvent molecules or other ligands are also coordinated, an octahedral geometry can be achieved.

The specific geometry has a profound impact on the electronic and magnetic properties of the complex. The formation of the chelate ring enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.

Table 1: Common Coordination Geometries for M(II) Complexes of this compound
Metal Iond-electron countTypical GeometryExample Complex Type
Ni(II)d⁸Square Planar[Ni(C₆H₁₀NO)₂]
Pd(II)d⁸Square Planar[Pd(C₆H₁₀NO)₂]
Cu(II)d⁹Distorted Square Planar / Square Pyramidal[Cu(C₆H₁₀NO)₂]

Electronic Structure and Bonding in this compound Metal Complexes

The bonding in metal complexes of this compound can be described using models such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT), which build upon molecular orbital concepts. The interaction between the metal and the ligand is primarily a coordinate covalent bond, formed by the donation of electron pairs from the ligand's nitrogen and oxygen atoms into the vacant d-orbitals of the metal ion.

This interaction is a σ-donation. The delocalized π-system within the six-membered chelate ring, which includes the N=C-C=C-O fragment, can also participate in π-bonding interactions with the metal d-orbitals. This delocalization contributes to the stability of the complex.

According to Crystal Field Theory, the ligands create an electrostatic field that removes the degeneracy of the metal's d-orbitals. For a square planar complex (D₄h symmetry), which is common for Ni(II) and Pd(II) with this ligand, the d-orbitals split into four different energy levels (dₓ₂-y₂, dₓy, d₂₂, and the degenerate dₓz, dᵧz pair). The magnitude of this splitting influences the electronic spectrum and magnetic properties of the complex. The d⁸ electrons of a low-spin Ni(II) ion will fill the lower four orbitals, leaving the high-energy dₓ₂-y₂ orbital empty, resulting in a diamagnetic complex.

Spectroscopic and Magnetic Properties of Coordination Compounds

The spectroscopic and magnetic properties of these complexes are direct consequences of their electronic structures.

Spectroscopic Properties:

IR Spectroscopy: As mentioned, coordination to a metal ion causes a red shift (shift to lower frequency) in the ν(C=O) and ν(C=N) stretching bands. New bands at lower frequencies also appear, which are attributed to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes typically show two main types of transitions. Intense bands in the UV region are usually due to ligand-to-metal charge transfer (LMCT) or intra-ligand (π → π*) transitions. Weaker bands in the visible region are characteristic of d-d transitions. The energy and number of these d-d bands are dependent on the coordination geometry and the metal ion, providing a useful tool for structural elucidation. For example, square planar Ni(II) complexes often exhibit a strong absorption band in the visible region, giving them a characteristic color (often red, yellow, or green).

Table 2: Typical Spectroscopic Data for Metal Complexes of β-Enaminones
Spectroscopic TechniqueObserved FeatureInterpretation
Infrared (IR)Shift of ν(C=O) and ν(C=N) to lower frequencyCoordination of O and N atoms to the metal center
Infrared (IR)Appearance of new bands in the far-IR regionFormation of M-O and M-N bonds
UV-VisibleWeak absorption bands in the visible regiond-d electronic transitions
UV-VisibleIntense absorption bands in the UV regionIntra-ligand (π → π*) or LMCT transitions

Magnetic Properties: The magnetic properties of the complexes are determined by the number of unpaired electrons in the metal's d-orbitals.

Diamagnetism: Square planar Ni(II) (d⁸) complexes are typically low-spin, with all electrons paired. These complexes are therefore diamagnetic, meaning they are weakly repelled by a magnetic field. mdpi.com

Paramagnetism: Cu(II) complexes (d⁹) have one unpaired electron and are consequently paramagnetic, being attracted to a magnetic field. Octahedral Ni(II) complexes have two unpaired electrons and are also paramagnetic. mdpi.comtcichemicals.com Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μ_eff), which provides a direct indication of the number of unpaired electrons and thus helps in confirming the coordination geometry. For instance, paramagnetic Ni(II) complexes in an octahedral field typically exhibit magnetic moments in the range of 2.8 to 3.4 B.M. mdpi.com

Catalytic Applications of Metal Complexes Derived from this compound

While specific catalytic applications for complexes of this compound are not extensively detailed in current literature, the broader class of β-enaminone and related Schiff base metal complexes are recognized for their significant potential in catalysis. researchgate.net The stability, structural versatility, and tunable electronic properties of these complexes make them attractive candidates for catalyzing a range of organic transformations.

Palladium, nickel, and copper complexes, in particular, are widely used as catalysts. Palladium complexes are renowned for their efficacy in C-C bond-forming cross-coupling reactions such as the Suzuki and Heck reactions. rsc.org Nickel complexes, being a more cost-effective alternative to palladium, are also gaining prominence in catalyzing similar cross-coupling reactions, as well as in C-P bond formation and CO₂ fixation. mdpi.comresearchgate.net Copper complexes are known to catalyze a variety of reactions, including oxidation reactions (e.g., alcohol oxidation and catecholase activity) and the reduction of nitroaromatics. rsc.orgmdpi.com

Given these precedents, it is plausible that metal complexes of this compound could serve as effective catalysts in reactions such as:

Cross-Coupling Reactions: Palladium(II) and Nickel(II) complexes could potentially catalyze Suzuki, Heck, or Sonogashira reactions, facilitating the formation of carbon-carbon bonds.

Oxidation Reactions: Copper(II) complexes may exhibit activity in the catalytic oxidation of substrates like alcohols or catechols.

Reduction Reactions: These complexes could also be explored as catalysts for reduction processes, such as the hydrogenation of unsaturated compounds or the reduction of nitrophenols.

Further research is needed to fully explore and document the specific catalytic activities of metal complexes derived from this compound.

Applications of 4 Methylamino Pent 3 En 2 One in Advanced Organic Synthesis

Building Block for the Construction of Complex Organic Molecules

The utility of 4-(methylamino)pent-3-en-2-one (B146532) as a foundational building block stems from its inherent structural characteristics. As a vinylogous amide, it possesses a nucleophilic nitrogen atom and α-carbon, as well as an electrophilic β-carbon and carbonyl carbon. This ambident reactivity allows it to participate in a diverse range of reactions, making it an ideal starting point for the synthesis of more intricate molecules. nih.govresearchgate.net

β-enaminones are well-established as key intermediates for producing compounds with significant biological activity, including anticonvulsant, anti-inflammatory, and antitumor agents. nih.gov Their ability to undergo further transformations into valuable therapeutic compounds underscores their importance in medicinal chemistry and drug development. researchgate.net The straightforward synthesis of this compound, typically through the condensation of acetylacetone (B45752) (2,4-pentanedione) with methylamine (B109427), adds to its appeal as a readily accessible and economically viable starting material. acgpubs.orgajgreenchem.com

Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyrazoles, Pyridines, Oxazoles, Isoxazoles, Indoles, Quinolines)

One of the most significant applications of this compound is its role as a precursor in the synthesis of a wide variety of heterocyclic compounds. Its 1,3-dicarbonyl backbone is perfectly primed for cyclization reactions with various dinucleophiles.

Pyrazoles : The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and efficient method known as the Knorr pyrazole (B372694) synthesis. mdpi.comnih.gov this compound readily reacts with hydrazine (B178648) derivatives; the reaction proceeds via the initial addition of the hydrazine to the enaminone, followed by cyclization and elimination of dimethylamine (B145610) and water to yield the stable pyrazole ring. nih.govnih.gov This enaminone methodology is considered a reliable and established route to functionalized pyrazoles. mdpi.com The reaction can be catalyzed by various agents or proceed under thermal conditions, providing access to a diverse range of substituted pyrazoles by varying the hydrazine component. mdpi.comorganic-chemistry.orgorientjchem.org

Pyridines : Enaminones are extensively used as building blocks for constructing pyridine (B92270) and pyridone scaffolds. researchgate.netacs.org In Hantzsch-type syntheses, this compound can serve as the three-carbon component, reacting with an aldehyde and another enamine or ammonia (B1221849) source, followed by oxidation, to form the pyridine ring. mdpi.com Modern variations include photocatalytic methods where enaminones react with sources like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to build the pyridine core under metal-free conditions. acs.org Furthermore, enaminones can undergo [3+3] annulation with other partners to yield substituted pyridines. organic-chemistry.org Copper-catalyzed reactions of enaminones with alkynes have also been developed to produce highly substituted pyridones. thieme-connect.com

Oxazoles : The synthesis of oxazoles often involves the reaction of α-haloketones with amides (Robinson-Gabriel synthesis) or the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) in the van Leusen oxazole (B20620) synthesis. While direct synthesis from this compound is less common, its precursor, acetylacetone, can be readily converted to an α-haloketone. This intermediate can then undergo cyclization to form the oxazole ring. organic-chemistry.org Alternative strategies involve multi-step sequences where the oxazole ring is constructed from precursors derived from 1,3-dicarbonyls. clockss.orgacs.org

Isoxazoles : The reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632) is a fundamental and widely used method for synthesizing isoxazoles. wikipedia.orgyoutube.com this compound, as a derivative of acetylacetone, reacts efficiently with hydroxylamine hydrochloride to form the corresponding isoxazole (B147169). nih.govnih.gov The reaction involves the formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. youtube.com This method provides a direct and high-yielding route to 3,5-dimethylisoxazole (B1293586) and related structures. nih.gov

Indoles : While not a direct cyclization partner, the 1,3-dicarbonyl core of this compound can be incorporated into indole (B1671886) synthesis pathways. For instance, in the Japp-Klingemann reaction, a β-diketone can react with an aryl diazonium salt to form a phenylhydrazone. This intermediate is a key precursor for the Fischer indole synthesis, which upon treatment with acid, cyclizes to form the indole nucleus. nih.gov This multi-step approach allows the carbon backbone of the enaminone to be integrated into the final indole structure.

Quinolines : Enaminones are valuable precursors for the synthesis of quinolines through various annulation strategies. mdpi.com In Friedländer-type syntheses, enaminones can react with o-aminobenzyl alcohols or o-aminobenzaldehydes. nih.govfrontiersin.org The reaction typically proceeds via a transamination step, followed by an intramolecular cyclization and dehydration/oxidation sequence to furnish the quinoline (B57606) ring system. frontiersin.org Copper-catalyzed domino reactions between enaminones and 2-halobenzaldehydes have also been developed to afford quinoline derivatives in good yields. rsc.org

The following table summarizes the role of this compound as a precursor for these key heterocyclic systems.

Heterocyclic ScaffoldTypical Co-reactant(s)General Reaction Type
PyrazolesHydrazine derivativesCyclocondensation (Knorr Synthesis)
PyridinesAldehydes, Ammonia/EnaminesAnnulation (Hantzsch-type)
Oxazoles(via α-haloketone intermediate) AmidesCyclocondensation (Robinson-Gabriel)
IsoxazolesHydroxylamineCyclocondensation
Indoles(via Japp-Klingemann) Aryl diazonium salts, AcidMulti-step (Fischer Indole Synthesis)
Quinolineso-Aminobenzyl alcohols, o-HalobenzaldehydesAnnulation (Friedländer-type)

Intermediate in the Synthesis of Fine Chemicals and Specialty Materials

Beyond its use in constructing fundamental heterocyclic cores, this compound is an intermediate in the synthesis of more specialized, high-value molecules. The heterocycles derived from this enaminone are themselves important components in a range of fine chemicals and materials.

For example, pyrazole derivatives synthesized from 1,3-diketones are crucial in the development of agrochemicals and pharmaceuticals. mdpi.com Pyridines are among the most prevalent heterocyclic structures in pharmaceutical products and agrochemicals. mdpi.com The ability to generate substituted pyridines from enaminone precursors provides a vital pathway to these commercially important compounds. The resulting pyridine derivatives can be used as ligands for catalysts or as structural fragments in the design of metal-organic frameworks (MOFs). mdpi.com

Role in Developing New Synthetic Methodologies and Reactions

The predictable and versatile reactivity of this compound and related β-enaminones makes them ideal substrates for developing and validating new synthetic methods. Their dual nucleophilic and electrophilic nature is exploited in the design of novel cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Recent research has focused on using enaminones in transition-metal-catalyzed C-H activation and annulation reactions to build complex scaffolds. rsc.org These methods offer site-selective transformations that are difficult to achieve with traditional approaches. Furthermore, enaminones have been employed in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that contains portions of all starting materials. For instance, a three-component coupling involving an indole, a carbonyl compound, and an arylsulfinic acid can generate complex indole derivatives. rsc.org The development of photocatalytic, metal-free reactions for pyridine synthesis using enaminones is another area of active research, highlighting a move towards more sustainable and environmentally friendly chemical processes. acs.org

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 4-(Methylamino)pent-3-en-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via aldol condensation between methylamine derivatives and α,β-unsaturated ketones under basic conditions. For example, a similar α,β-unsaturated ketone (4-(2-Ethoxyanilino)pent-3-en-2-one) is prepared by condensing 2-ethoxyaniline with a ketone in ethanol under reflux . Key optimizations include:

  • Molar ratios : Use a 1.2:1 excess of methylamine to carbonyl precursor to drive the reaction.
  • Temperature control : Maintain 0–5°C during nucleophilic addition to minimize side reactions.
  • Solvent selection : Anhydrous ethanol or tetrahydrofuran (THF) improves yield by reducing hydrolysis.
    Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • FT-IR : Identifies NH stretching frequencies (3171–3263 cm⁻¹) and carbonyl (C=O) stretches (~1650 cm⁻¹). Discrepancies in NH values (e.g., 3100 vs. 3263 cm⁻¹) arise from hydrogen-bonding environments .
  • ¹H NMR : Vinylic protons appear as doublets (δ 5.8–6.2 ppm), while methylamino protons resonate as broad singlets (δ 2.8–3.1 ppm).
  • X-ray crystallography : Resolves E/Z isomerism and dihedral angles between the enone system and substituents, critical for understanding steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NH stretching frequencies (3100–3263 cm⁻¹) for this compound?

  • Methodological Answer :

  • Variable-temperature FT-IR : Conduct experiments in inert atmospheres to isolate solvent and humidity effects. For example, anhydrous DMSO stabilizes intramolecular H-bonding, shifting NH stretches to ~3171 cm⁻¹ .
  • Computational validation : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) to predict NH frequencies. Discrepancies >50 cm⁻¹ suggest experimental artifacts (e.g., moisture contamination) .
  • Deuteration studies : Compare NH and ND stretching modes to confirm assignments.

Q. What strategies are recommended for designing stable metal complexes using this compound as a ligand?

  • Methodological Answer :

  • Chelation design : The β-ketoiminate structure enables bidentate coordination via the carbonyl oxygen and amino nitrogen. For example, hafnium(IV) complexes are synthesized by refluxing the ligand with metal salts in ethanol (1:2 molar ratio) .
  • Characterization : Single-crystal XRD confirms octahedral geometry, while thermogravimetric analysis (TGA) evaluates thermal stability.
  • pH optimization : Maintain pH 6.5–7.5 during synthesis to avoid ligand protonation or metal hydroxide precipitation .

Q. Which computational methods accurately predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT with exact-exchange functionals : B3LYP/6-31G* models charge distribution and resonance stabilization of the enone system. Natural bond orbital (NBO) analysis quantifies hyperconjugation between the carbonyl and amino groups .
  • Reactivity studies : Simulate nucleophilic attack at the β-carbon using transition-state theory (M06-2X functional) to predict regioselectivity in Michael additions.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structural validation : Confirm ligand purity via HPLC and mass spectrometry. Impurities >2% can skew bioactivity results .
  • Standardized assays : Use identical microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols for comparability.
  • Synergistic effects : Test metal complexes (e.g., zinc(II)) to differentiate ligand-specific activity from metal-enhanced mechanisms .

Experimental Design Considerations

Q. What crystallographic tools are recommended for resolving the stereochemistry of this compound derivatives?

  • Methodological Answer :

  • Software suites : SHELXL (for small-molecule refinement) and WinGX (for data processing) are industry standards. SHELXD is robust for structure solution from twinned data .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to resolve disorder in the enone system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.